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Compound of Interest

Compound Name: 3-(3-Methylphenyl)propan-1-amine

Cat. No.: B010864 Get Quote

An In-Depth Technical Guide to 3-(3-Methylphenyl)propan-1-amine: Synthesis, Properties,

and Applications in Drug Discovery

Introduction
3-(3-Methylphenyl)propan-1-amine, also known as 3-(m-tolyl)propan-1-amine, is a primary

amine that serves as a valuable and versatile intermediate in advanced organic synthesis. Its

structure, featuring a flexible propyl-amine chain attached to a substituted aromatic ring, makes

it a key building block in the construction of more complex molecular architectures. For

researchers and professionals in drug development, this compound represents a strategic

starting material for creating libraries of novel compounds, particularly those targeting the

central nervous system and other therapeutic areas. This guide provides a comprehensive

overview of its chemical properties, a detailed, field-proven synthesis protocol, its synthetic

utility, and a robust workflow for quality control, grounded in the principles of scientific integrity

and practical application.

Chemical Identity and Physicochemical Properties
Correctly identifying a chemical is the foundation of reproducible science. 3-(3-
Methylphenyl)propan-1-amine is most commonly identified by its CAS (Chemical Abstracts

Service) number. It is important to distinguish between the free base and its hydrochloride salt,

as they have different properties and CAS numbers.

Free Base CAS Number: 104774-85-8[1]
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Hydrochloride Salt CAS Number: 104798-09-6

The key physicochemical properties of the free base form are summarized in the table below,

compiled from various chemical databases and suppliers.

Property Value Source(s)

Molecular Formula C₁₀H₁₅N [1]

Molecular Weight 149.23 g/mol [1]

IUPAC Name
3-(3-methylphenyl)propan-1-

amine
[1]

Synonyms
3-(m-tolyl)propan-1-amine, 3-

Methylbenzenepropanamine
[1]

Appearance Liquid ChemBridge Corporation

Boiling Point 238.6 °C ECHEMI

Density 0.94 g/cm³ ECHEMI

Flash Point 103.0 °C ECHEMI

Refractive Index 1.527 ECHEMI

XLogP3 2.2 [1]

Synthesis Protocol: Catalytic Hydrogenation of 3-(3-
Methylphenyl)propanenitrile
The synthesis of 3-arylpropanamines is most effectively and safely achieved via the catalytic

hydrogenation of the corresponding 3-arylpropanenitrile precursor. This method is preferred in

both industrial and research settings over stoichiometric metal hydride reagents like lithium

aluminum hydride (LiAlH₄) for several reasons. Catalytic hydrogenation offers higher selectivity

towards the primary amine, minimizing the formation of secondary and tertiary amine

byproducts.[2][3] Furthermore, it avoids the hazards associated with handling pyrophoric

reagents like LiAlH₄ and presents a more environmentally benign and cost-effective process.[4]

[5]
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The protocol described here is adapted from established procedures for the selective reduction

of analogous nitriles, such as 3-phenylpropionitrile, over a palladium on carbon (Pd/C) catalyst.

[2][3][6]

Experimental Protocol
Objective: To synthesize 3-(3-methylphenyl)propan-1-amine from 3-(3-

methylphenyl)propanenitrile via heterogeneous catalytic hydrogenation.

Materials:

3-(3-Methylphenyl)propanenitrile

10% Palladium on Carbon (10% Pd/C), preferably a commercial-grade catalyst like Selcat Q

Dichloromethane (DCM)

Deionized Water

Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)

Concentrated Sulfuric Acid (H₂SO₄)

Hydrogen Gas (H₂)

Sodium Hydroxide (NaOH), 10M solution

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

Reactor Setup: Charge a high-pressure hydrogenation vessel with 3-(3-

Methylphenyl)propanenitrile (1.0 eq.), 10% Pd/C catalyst (approx. 30% by weight of the

nitrile), deionized water (50 mL per 1 g of nitrile), and dichloromethane (10 mL per 1 g of

nitrile).
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Addition of Acidic Additives: To the reaction mixture, add NaH₂PO₄·H₂O (1.0 eq.) and

carefully add concentrated H₂SO₄ (1.0 eq.).

Scientist's Insight: The use of a biphasic solvent system (DCM/water) and acidic additives

is critical for selectivity. The acid protonates the newly formed primary amine, forming a

salt that is soluble in the aqueous phase. This partitioning prevents the amine from

reacting further with reaction intermediates on the catalyst surface, which is the primary

pathway to secondary amine byproduct formation.[3]

Hydrogenation: Seal the reactor. Purge the system three times with nitrogen gas, followed by

three purges with hydrogen gas. Pressurize the reactor with hydrogen to 6 bar.

Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to 80 °C. Maintain

the temperature and pressure, monitoring hydrogen uptake. The reaction is typically

complete within 7-10 hours.

Expertise Note: While higher temperatures increase the reaction rate, they can sometimes

decrease selectivity. For this substrate, 80 °C provides a good balance for achieving high

conversion.[2][3]

Work-up and Isolation: After the reaction is complete (no further hydrogen uptake), cool the

reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction

mixture through a pad of Celite® to remove the Pd/C catalyst.

Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic (DCM)

and aqueous layers.

Basification and Extraction: Place the aqueous layer in a beaker cooled in an ice bath.

Slowly add 10M NaOH solution with stirring until the pH is >12. This deprotonates the amine

salt, liberating the free base.

Extraction: Transfer the basified aqueous solution back to the separatory funnel and extract

three times with dichloromethane.

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter,

and concentrate the solvent using a rotary evaporator to yield the crude 3-(3-
methylphenyl)propan-1-amine.
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Purification (Optional): The product is often of high purity (>99%) directly after work-up.[2][6]

If necessary, further purification can be achieved by vacuum distillation.

Chemical Reactivity and Synthetic Utility
The synthetic value of 3-(3-methylphenyl)propan-1-amine stems from the reactivity of its two

key functional domains: the primary amine and the m-methylated phenyl ring.

Primary Amine: The nucleophilic -NH₂ group is a versatile handle for a wide range of

chemical transformations. It readily participates in N-alkylation, acylation to form amides,

reductive amination with aldehydes and ketones, and can be used in the synthesis of various

nitrogen-containing heterocycles. This functional group is crucial for introducing basicity into

a molecule, which is often essential for drug-receptor interactions and favorable

pharmacokinetic properties.[7]

Aromatic Ring: The 3-methylphenyl group can undergo electrophilic aromatic substitution

reactions (e.g., halogenation, nitration, Friedel-Crafts reactions). The methyl group acts as a

weak ortho-, para-director, influencing the regioselectivity of these modifications and allowing

for further diversification of the molecular scaffold.

Applications in Medicinal Chemistry and Drug
Discovery
Arylpropanamines are a privileged scaffold in medicinal chemistry. They form the core structure

of numerous clinically significant drugs, particularly those acting on the central nervous system.

[8] For instance, the unsubstituted analog, 3-phenylpropylamine, is an intermediate for

antimuscarinic drugs and potential anticancer agents.[2][6] The structural motif is also central to

selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine.[9]

While specific drugs derived directly from 3-(3-methylphenyl)propan-1-amine are not

prominently documented in publicly available literature, its utility is clear. It serves as an ideal

starting point for:

Lead Optimization: Modifying a known pharmacophore by introducing the m-tolyl group to

probe structure-activity relationships (SAR).
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Combinatorial Chemistry: Using the amine as a scaffold to react with diverse sets of building

blocks (e.g., carboxylic acids, aldehydes) to rapidly generate libraries of novel compounds

for high-throughput screening.

Fragment-Based Drug Design: Employing the m-tolylpropanamine fragment to build larger,

more potent molecules.

Patents filed in the field of medicinal chemistry often cite structures containing the 3-(3-
methylphenyl)propan-1-amine core, underscoring its relevance in the development of new

therapeutic agents.[1]

Workflow for Quality Control and Analysis
Ensuring the identity and purity of a synthesized intermediate is a non-negotiable step in any

research or development pipeline. The following workflow provides a self-validating system for

the characterization of 3-(3-methylphenyl)propan-1-amine.

Step-by-Step QC Protocol
Sample Preparation: Prepare a dilute solution of the final product in a suitable deuterated

solvent (e.g., CDCl₃) for NMR analysis and in a volatile solvent (e.g., methanol or DCM) for

GC-MS.

Proton NMR (¹H NMR): Acquire a ¹H NMR spectrum. Confirm the presence of all expected

proton signals: aromatic protons (around 7.0-7.2 ppm), the benzylic methylene protons (-

CH₂-Ar), the central methylene protons (-CH₂-), the amine-adjacent methylene protons (-

CH₂-N), the amine protons (-NH₂), and the methyl group protons (-CH₃). Check that the

integration values correspond to the correct proton counts.

Carbon NMR (¹³C NMR): Acquire a ¹³C NMR spectrum to confirm the number of unique

carbon environments, which should match the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample into the GC-MS. The

gas chromatogram will indicate the purity of the sample (ideally a single major peak). The

mass spectrum of this peak should show the correct molecular ion (M⁺) peak at m/z = 149

and a fragmentation pattern consistent with the structure.
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Fourier-Transform Infrared Spectroscopy (FT-IR): Acquire an IR spectrum. Confirm the

presence of key functional group stretches, including N-H stretches for the primary amine

(typically two bands in the 3300-3400 cm⁻¹ region) and C-H stretches for the aromatic and

aliphatic portions.

Data Consolidation and Approval: Compare the acquired data against reference spectra or

expected values. If all analytical data are consistent with the target structure and the purity

(from GC) is above the required threshold (e.g., >98%), the batch can be approved for use in

subsequent synthetic steps.

Quality Control Workflow Diagram
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Step 1: Preparation

Step 2: Spectroscopic & Chromatographic Analysis

Step 3: Data Review & Decision

Synthesized Product

¹H and ¹³C NMR
(Structural Confirmation)

GC-MS
(Purity & Mass Verification)

FT-IR
(Functional Group ID)

Consolidate All Data

Purity > 98%?
Structure Confirmed?

Batch Approved

Yes

Repurify or Resynthesize

No

Click to download full resolution via product page

Caption: Logical workflow for the quality control analysis of synthesized 3-(3-
Methylphenyl)propan-1-amine.

Safety and Handling
The hydrochloride salt of 3-(3-methylphenyl)propan-1-amine is classified with the following

hazard statements:
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

The GHS pictogram associated with it is the exclamation mark (GHS07). As a primary amine,

the free base should be handled with similar precautions.

Standard Handling Procedures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of vapors and direct contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place away from incompatible materials such

as strong oxidizing agents.

Conclusion
3-(3-Methylphenyl)propan-1-amine is a synthetically accessible and highly valuable

intermediate for chemical research and pharmaceutical development. Its straightforward

synthesis via catalytic hydrogenation represents a safe, scalable, and selective method

appropriate for modern laboratories. The dual reactivity of its amine and aromatic functionalities

provides a rich platform for molecular diversification. By understanding its properties and

employing robust quality control workflows, researchers can confidently leverage this

compound to accelerate the discovery and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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